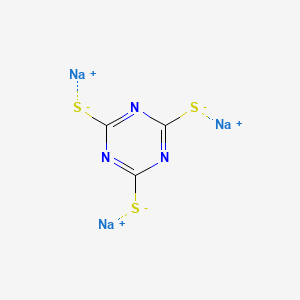

Trithiocyanuric acid trisodium salt hydrate

Description

Properties

IUPAC Name |

trisodium;1,3,5-triazine-2,4,6-trithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVOYAFUSJONHU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3N3Na3S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Trithiocyanuric Acid and Its Trisodium Salt Hydrate

Nucleophilic Substitution Reactions in the Synthesis of Trithiocyanuric Acid

A prominent and widely documented method for synthesizing trithiocyanuric acid hinges on the nucleophilic substitution of cyanuric chloride (C₃N₃Cl₃). The three chlorine atoms on the cyanuric chloride ring are labile, allowing for their sequential replacement under controlled reaction conditions. This reactivity is fundamental to the formation of the trithiocyanuric acid structure.

Synthesis from Cyanuric Chloride with Sulfurating Agents

The reaction of cyanuric chloride with various sulfurating agents is a primary route to trithiocyanuric acid. One established method involves bubbling hydrogen sulfide (H₂S) gas through a solution of cyanuric chloride. This process is typically facilitated by a base, such as N,N-diisopropylethylamine, to neutralize the hydrochloric acid (HCl) byproduct. While effective, this method is reported to have a yield of 28.4% and necessitates high-purity starting materials and inert atmospheric conditions to prevent the formation of polysulfide side products.

Utilization of Sodium Hydrosulfide in Polar Aprotic Solvents

An alternative and modern approach involves the reaction of cyanuric chloride with sodium hydrosulfide (NaSH). wikipedia.org This method also proceeds via nucleophilic substitution, where the hydrosulfide anion displaces the chloride ions on the triazine ring. The use of polar aprotic solvents is often employed to facilitate this type of reaction. This synthesis route is noted for producing trithiocyanuric acid and sodium chloride as a byproduct. wikipedia.org

Acidification of Trisodium (B8492382) Trithiocyanurate for Trithiocyanuric Acid Production

Trithiocyanuric acid can also be produced from its corresponding trisodium salt. The process involves the acidification of an aqueous solution of trisodium trithiocyanurate. This protonation of the thiolate anions leads to the precipitation of the less soluble trithiocyanuric acid. wikipedia.org This method is particularly useful for purification or when starting from the salt form of the compound.

Green Redox Synthesis Approaches for Trithiocyanuric Acid

In recent years, more environmentally benign synthetic methods have been explored. Green redox-responsive synthesis offers a promising alternative. nih.govitmo.ru These methods can involve a one-pot synthesis, which is both facile and cost-effective. nih.govitmo.ru One such approach utilizes the oxidation of thiol groups in trithiocyanuric acid to form disulfide bonds, leading to the formation of nanoparticles. itmo.ru By adjusting parameters such as the concentration of the monomer and the oxidant, the properties of the resulting material can be controlled. itmo.ru These green approaches align with the principles of sustainable chemistry by reducing waste and energy consumption. mdpi.comnih.gov

Stability Considerations during Synthesis and Handling of Trithiocyanuric Acid Derivatives

The stability of trithiocyanuric acid and its derivatives is a critical factor during synthesis and subsequent handling. The compound exists in tautomeric forms, with the thione form being predominant in the solid state. researchgate.net Like its analog, cyanuric acid, trithiocyanuric acid forms extensive hydrogen-bonded networks, contributing to its high melting point and stability. wikipedia.org However, derivatives can be susceptible to decomposition, particularly at elevated temperatures. For instance, during the synthesis of s-triazine derivatives, it is often crucial to maintain specific temperature ranges to avoid unwanted side reactions or product degradation. researchgate.netnih.gov

Comparative Analysis of Synthetic Methodologies: Yields and Purity Considerations

The choice of synthetic methodology for trithiocyanuric acid and its salts is often a trade-off between yield, purity, cost, and environmental impact. The traditional nucleophilic substitution of cyanuric chloride with hydrogen sulfide offers a direct route but can result in modest yields and requires careful control of reaction conditions to ensure purity. The use of sodium hydrosulfide presents a more modern and potentially cleaner alternative. wikipedia.org

Green synthesis approaches, while innovative and environmentally friendly, may require optimization to achieve high yields and purity comparable to traditional methods. nih.govitmo.ru The acidification of the trisodium salt is a straightforward method for obtaining the free acid, with purity being largely dependent on the quality of the starting salt. wikipedia.org

Below is a comparative table of different synthetic approaches:

| Synthetic Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Nucleophilic Substitution | Cyanuric Chloride, Hydrogen Sulfide, Base | Toluene, Inert Atmosphere | Established method | Moderate yield (e.g., 28.4%), requires high-purity reagents, potential for side products |

| Nucleophilic Substitution | Cyanuric Chloride, Sodium Hydrosulfide | Polar Aprotic Solvents | Modern and potentially cleaner route | Specific yield and purity data not detailed in the provided context wikipedia.org |

| Acidification | Trisodium Trithiocyanurate, Acid | Aqueous Solution | Simple, good for purification | Yield depends on the efficiency of precipitation and filtration |

| Green Redox Synthesis | Trithiocyanuric Acid Monomers, Mild Oxidants | One-pot, controlled oxidant/monomer ratio | Environmentally friendly, cost-effective, tunable particle size nih.govitmo.ru | May require further optimization for large-scale production and high purity |

Preparation of Thiocyameluric Acid and its Alkali Metal Salts as Analogues

Thiocyameluric acid (C₆N₇S₃H₃) serves as a significant analogue to trithiocyanuric acid, and its synthesis, along with its alkali metal salts, has been explored through various methodologies. nih.govresearchgate.netnih.gov Two primary routes for the preparation of thiocyameluric acid have been reported, followed by its conversion to the corresponding alkali metal thiocyamelurates. nih.govresearchgate.netnih.gov

One synthetic pathway involves the reaction of cyameluric chloride with hydrogen sulfide (H₂S) in a toluene solution, facilitated by the presence of an amine base such as N,N-diisopropylethylamine. nih.gov This reaction proceeds at room temperature. nih.gov However, it has been noted that in the absence of the amine base, no reaction is observed. nih.gov Attempts to use sodium sulfide or lithium sulfide in this reaction to directly produce the thiocyameluric acid salt were unsuccessful. nih.gov This route yields the desired product, though purification can be challenging due to the presence of impurities like N,N-diisopropylethylamine hydrochloride. nih.gov

A second, more efficient synthetic route involves the cleavage of a triarylthiocyamelurate precursor with sodium sulfide. nih.gov This method is reported to be more suitable for producing larger quantities of thiocyameluric acid and results in a product that is easier to purify. nih.gov The process typically involves heating a triarylthiocyamelurate with sodium sulfide in dimethylformamide under reflux. nih.gov Subsequent acidification of the solution with hydrochloric acid precipitates thiocyameluric acid as a yellow solid, which can then be purified by washing with water and drying. nih.gov While the sodium salt of thiocyameluric acid is an expected intermediate in this reaction, it is not isolated directly through this procedure. nih.gov

The transformation of thiocyameluric acid into its alkali metal salts, specifically the sodium and potassium salts, has also been documented. nih.govresearchgate.netnih.gov These salts, with the general formula M₃[C₆N₇S₃] (where M = Na, K), are key derivatives. nih.govresearchgate.netnih.gov The characterization of these compounds has been carried out using a range of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, solution ¹³C and ¹H nuclear magnetic resonance (NMR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis. nih.govresearchgate.netnih.gov Furthermore, single crystals of the hydrated sodium and potassium salts, Na₃[C₆N₇S₃]·10H₂O and K₃[C₆N₇S₃]·6H₂O, have been successfully obtained and their structures analyzed by single-crystal X-ray diffraction. researchgate.netnih.gov

The synthesis of other metal salts of thiocyameluric acid has also been investigated. Crystalline products have been obtained from reaction mixtures of thiocyameluric acid with various main group metal hydroxides. researchgate.net For instance, single crystals of strontium hydrogen thiocyamelurate hexahydrate, [Sr(H₂O)₆][HC₆N₇S₃], have been successfully formed and characterized. researchgate.net

Table 1: Comparison of Synthetic Routes to Thiocyameluric Acid

| Parameter | Route A | Route B |

| Starting Materials | Cyameluric chloride, H₂S, N,N-diisopropylethylamine | Triarylthiocyamelurate, Sodium sulfide |

| Solvent | Toluene | Dimethylformamide |

| Reaction Conditions | Room temperature | Reflux |

| Product Isolation | Precipitation followed by washing | Precipitation with acid, washing |

| Yield | 28.4% | 40.1% |

| Purity of Product | Contains impurities | Easier to purify |

| Suitability for Scale-up | Less suitable | More suitable for larger amounts |

Table 2: Characterization Data for Thiocyameluric Acid and its Alkali Metal Salts

| Compound | Formula | Crystal System | Space Group | Hydration State |

| Sodium Thiocyamelurate | Na₃[C₆N₇S₃] | Monoclinic | P2₁/n | 10 H₂O |

| Potassium Thiocyamelurate | K₃[C₆N₇S₃] | Monoclinic | P2₁/c | 6 H₂O |

Structural Elucidation and Intrinsic Molecular Characteristics of Trithiocyanuric Acid Trisodium Salt Hydrate

Tautomerism and Isomeric Forms of Trithiocyanuric Acid

Trithiocyanuric acid can, in principle, exist in two tautomeric forms: the thiol form (2,4,6-trimercapto-1,3,5-triazine) and the thione form (1,3,5-triazine-2,4,6(1H,3H,5H)-trithione). The equilibrium between these isomers is a critical determinant of the molecule's structural and electronic properties.

Investigation of the Dominant Thione Tautomer

In the solid state, extensive crystallographic studies have unequivocally demonstrated that trithiocyanuric acid predominantly exists in the thione tautomeric form. discofinechem.com This preference for the thione structure is a key feature of its molecular identity. Quantum chemistry computations and spectroscopic analyses further support the greater stability of the thione tautomer. nih.gov

Analysis of Resonance Stabilization Effects on Molecular Structure

The stability of the thione tautomer is significantly influenced by resonance stabilization. Within the 1,3,5-triazine (B166579) ring of the trithiocyanurate anion, there is extensive delocalization of π-electrons across the nitrogen and carbon atoms. This electron delocalization is not confined to the ring but extends to the exocyclic carbon-sulfur bonds.

Crystal Structure Analysis and Polymorphism of Trithiocyanuric Acid Trisodium (B8492382) Salt Hydrate (B1144303)

The following sections represent a general framework for the analysis of potential polymorphs, based on common crystallographic systems. The absence of specific experimental data for trithiocyanuric acid trisodium salt hydrate in these systems necessitates a more generalized discussion.

Monoclinic Polymorphs

Monoclinic crystal systems are characterized by three unequal axes, with one angle being non-perpendicular to the others. Should a monoclinic polymorph of this compound be identified, its crystal structure would be defined by the specific unit cell dimensions (a ≠ b ≠ c) and the unique angle (β ≠ 90°). The arrangement of the trithiocyanurate anions, sodium cations, and water molecules within this unit cell would be determined by X-ray diffraction analysis.

Tetragonal Polymorphs

In a tetragonal crystal system, the unit cell has two equal axes and a third axis that is either longer or shorter, with all angles being 90°. The crystallographic parameters for a hypothetical tetragonal polymorph would be a = b ≠ c, and α = β = γ = 90°. The packing of the constituent ions and water molecules would exhibit a higher degree of symmetry compared to a monoclinic form.

Orthorhombic Polymorphs

An orthorhombic crystal system is defined by three unequal axes that are all mutually perpendicular. The unit cell parameters would be a ≠ b ≠ c, and α = β = γ = 90°. The spatial arrangement of the components within an orthorhombic polymorph would adhere to the symmetry operations of this crystal system.

Table 1: Investigated Polymorphic Systems for this compound

| Crystal System | Unit Cell Parameters | Status |

| Monoclinic | a ≠ b ≠ c, α = γ = 90°, β ≠ 90° | Observed in co-crystals of trithiocyanuric acid nih.gov |

| Tetragonal | a = b ≠ c, α = β = γ = 90° | Hypothetical |

| Orthorhombic | a ≠ b ≠ c, α = β = γ = 90° | Hypothetical |

Hexagonal Polymorphs

Intermolecular Interactions and Crystal Packing Principles

A predominant feature in the crystal structures of trithiocyanuric acid and its cocrystals is the presence of robust N-H…S hydrogen bonds. researchgate.netresearchgate.netrsc.org These interactions are fundamental to the formation of predictable supramolecular synthons, which are reliable patterns of intermolecular connections. The most commonly observed synthon is the R²₂(8) motif, where two TTCA molecules are linked through a pair of N-H…S hydrogen bonds, forming a cyclic arrangement. researchgate.net

These R²₂(8) synthons can further self-assemble into larger, extended structures, giving rise to various supramolecular patterns. researchgate.net These patterns include:

Linear Chains: Where the R²₂(8) synthons are connected in a one-dimensional fashion. researchgate.net

Zig-zag Double Chains: A more complex one-dimensional arrangement of the synthons. researchgate.net

Cyclic Assemblies: Formation of discrete, closed-ring structures. researchgate.net

Infinite 2D Sheets: Extension of the hydrogen-bonding network in two dimensions, creating layered architectures. researchgate.net

The prevalence and strength of these N-H…S hydrogen bonds are crucial in stabilizing the crystal lattice of TTCA-containing structures. researchgate.net

Table 1: Common Supramolecular Synthons in Trithiocyanuric Acid Crystals

| Synthon Motif | Description | Resulting Architecture |

|---|---|---|

| R²₂(8) | A cyclic dimer formed by two N-H…S hydrogen bonds between two TTCA molecules. | Building block for larger assemblies. |

| Linear Chain | Sequential connection of R²₂(8) synthons. | 1D polymer-like structures. |

In addition to hydrogen bonding, halogen and chalcogen bonds can play a significant role in the crystal engineering of trithiocyanuric acid cocrystals. researchgate.net These interactions involve the electrophilic regions (σ-holes) on halogen or chalcogen atoms and their interaction with nucleophilic sites.

While not as universally present as N-H…S hydrogen bonds in all TTCA structures, the introduction of molecules containing halogen (F, Cl, Br, I) or chalcogen (S, Se) atoms can lead to the formation of these directional interactions, further influencing the crystal packing. researchgate.net The interplay between hydrogen bonds, halogen bonds, and chalcogen bonds can lead to the formation of complex and unique supramolecular architectures. The trithiocyanuric acid ring itself, possessing an electron-deficient character, can act as an acceptor for stabilizing contacts with electron-donating groups, which can include halogen and chalcogen-containing functionalities. rsc.org

Pi-stacking is another non-covalent interaction that can contribute to the stabilization of the crystal structures of aromatic compounds like trithiocyanuric acid. researchgate.net This interaction involves the attractive force between the electron-rich π-systems of adjacent aromatic rings. In the context of trithiocyanuric acid, the planar nature of the triazine ring facilitates such interactions.

Solvate molecules, particularly water in the case of hydrated salts, play a critical role in defining the crystal architecture. aakash.ac.innih.govwikipedia.orgstackexchange.comgeeksforgeeks.org The incorporation of water molecules into the crystal lattice of trithiocyanuric acid trisodium salt introduces additional hydrogen bonding opportunities and can mediate interactions between the trithiocyanurate anions and the sodium cations.

Characterization of the Coordination Sphere of Sodium in Hydrated Salts

In hydrated metal salts, the metal cation is typically surrounded by a specific number of ligands, which can be water molecules or other coordinating atoms from the anion, forming a coordination sphere. stackexchange.comgeeksforgeeks.org For this compound, the sodium ions (Na⁺) will be coordinated by oxygen atoms from the water molecules and potentially by the sulfur or nitrogen atoms of the trithiocyanurate anion.

The coordination number and geometry of sodium ions in hydrated crystals can vary but often involve an octahedral or a distorted octahedral arrangement of ligands. nih.govnih.gov The Na-O distances in such coordination spheres are typically in the range of 2.3 to 2.5 Å. The water molecules directly coordinated to the sodium ions are held by ion-dipole interactions. aakash.ac.instackexchange.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Trithiocyanuric acid |

| This compound |

Coordination Chemistry and Metal Complexation Behavior of Trithiocyanuric Acid Trisodium Salt Hydrate

Ligand Properties and Diverse Coordination Modes of Trithiocyanuric Acid

Trithiocyanuric acid is an organic heterocyclic compound that can exist in either thiol or thione tautomeric forms depending on the conditions. This flexibility, combined with the presence of six potential donor atoms (three sulfur and three nitrogen), allows for a rich and varied coordination chemistry. The deprotonated trithiocyanurate anion can act as a chelating or bridging ligand, leading to the formation of structures ranging from simple mononuclear complexes to intricate coordination polymers.

Both the sulfur and nitrogen atoms of the trithiocyanurate ligand play a crucial role in metal binding. As a ligand with multiple σ-donor atoms, it can coordinate to metal centers in various fashions. The sulfur atoms, being soft donor atoms, readily form stable complexes with transition metal ions. The nitrogen atoms within the triazine ring can also participate in coordination. This dual-donor capability allows the ligand to act in a bidentate chelating mode, binding to a single metal center through one sulfur and one adjacent nitrogen atom. This S,N-chelating mode has been observed in numerous complexes, including those with ruthenium(II), cobalt, nickel(II), and zinc(II). In some structures, the trithiocyanurate anion can bridge multiple metal centers, utilizing its donor atoms to link them into larger assemblies. The specific atoms involved in coordination dictate the geometry and stability of the resulting metal complex.

The structure of the trithiocyanurate ligand, with its three sets of N,S donor atoms, inherently provides the potential for multidentate chelation. It has been shown to coordinate in monodentate, bidentate, and even hexadate fashions. A common and well-documented coordination is the bidentate chelating mode, where one deprotonated thiol group (sulfur) and an adjacent ring nitrogen atom bind to the metal ion. This has been structurally confirmed in zinc(II) and nickel(II) complexes.

Furthermore, the ligand can exhibit a bridging, bischelating S,N mode, as first demonstrated in a cobalt complex, where the TTC anion links two metal centers. In trinuclear ruthenium(II) complexes, the trithiocyanurate(3-) anion acts as a bridge, binding the metal centers through its chelating S,N donor sets. In a trinuclear nickel(II) complex, the fully deprotonated ttc³⁻ anion was found to be a hexadentate ligand. This ability to engage in various levels of chelation and bridging is fundamental to its capacity to form diverse and complex architectures, from discrete molecules to extended coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with trithiocyanuric acid often involves the reaction of its trisodium (B8492382) salt with a corresponding metal salt in a suitable solvent. To prevent the formation of insoluble polymers, blocking ligands are frequently coordinated to the metal centers first. The resulting complexes are characterized by a range of analytical techniques, including elemental analysis, various forms of spectroscopy (FT-IR, UV-Vis), and magnetic susceptibility measurements. Single-crystal X-ray diffraction is the definitive method for elucidating their precise molecular structures.

Trithiocyanuric acid has been used to synthesize complexes with a variety of transition metals.

Copper(II) and Copper(I): Copper complexes with compositions such as Cu(bpy)(ttcH) and [Cu(bapen)ttcH)]·2H₂O have been prepared. A Copper(I) complex, synthesized from a reaction involving copper(II) perchlorate, has also been reported and characterized using techniques including MALDI-TOF mass spectrometry and FTIR spectroscopy.

Nickel(II): Numerous nickel(II) complexes have been structurally characterized. In [Ni(bappn)(ttcH)]·5H₂O, the nickel atom is coordinated by a tetradentate nitrogen ligand, with the coordination sphere completed by one sulfur and one nitrogen atom from the trithiocyanurate dianion. Trinuclear Ni(II) complexes with formulas like Ni₃(pmdien)₃(µ-ttc)₃ have also been synthesized and studied.

Zinc(II): Zinc(II) coordination compounds have been assembled using TTC and auxiliary N-donor ligands. Examples include the mononuclear complex [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O and the one-dimensional coordination polymer {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n. In both, the Zn(II) center adopts an octahedral geometry coordinated by four nitrogen and two sulfur atoms.

Iron(II) and Manganese(II): Complexes of Fe(II) and Mn(II) have been prepared using TTC in combination with other nitrogen-donor ligands like Schiff bases or 1,10-phenanthroline. An iron complex with the composition Fe(L₁)(ClO₄)·EtOH·H₂O was structurally characterized, revealing that the trithiocyanurate anion was not directly coordinated to the iron center but present as a counter-anion. In contrast, a trinuclear manganese complex, Mn₃(phen)₆(ttc)₃, was also synthesized.

Gold(I): The formation of complex gold compounds with TTC has been noted, including a hexanuclear gold(I) cluster.

Table 1: Examples of Trithiocyanuric Acid Metal Complexes

| Complex Formula | Metal Ion | Key Structural Features |

|---|---|---|

| [Ni(bappn)(ttcH)]·5H₂O | Nickel(II) | Mononuclear; TTC acts as a bidentate S,N-chelating ligand. |

| Ni₃(pmdien)₃(µ-ttc)₃ | Nickel(II) | Trinuclear; TTC acts as a bridging ligand. |

| [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O | Zinc(II) | Mononuclear; TTC acts as a bidentate S,N-chelating ligand. |

| {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n | Zinc(II) | One-dimensional coordination polymer. |

| Fe(L₁)(ClO₄)·EtOH·H₂O | Iron(II) | Mononuclear; TTC is an uncoordinated counter-anion. |

| Mn₃(phen)₆(ttc)₃ | Manganese(II) | Trinuclear complex. |

The stoichiometry of metal complexes involving trithiocyanuric acid is diverse and highly dependent on the synthesis conditions and the auxiliary ligands used. Thermometric titrimetry has been noted as a method for elucidating the stoichiometry of coordination polymers formed with this ligand.

Elemental analysis and single-crystal X-ray diffraction are primary methods for determining the precise composition and metal-to-ligand ratio. Studies have revealed a range of stoichiometries, from simple mononuclear complexes to complex polynuclear arrangements. For instance, in the iron complex Fe(L₁)(ClO₄)·EtOH·H₂O, the stoichiometry is 1:1 between the complex iron cation and the trithiocyanurate anion. In contrast, trinuclear complexes of manganese and nickel show a 3:1 and 3:1 metal-to-TTC ratio, respectively.

The propensity of the trithiocyanurate ligand to act as a bridge facilitates the formation of coordination polymers. The structure of {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n illustrates this, where auxiliary 4,4'-bipyridine (B149096) ligands bridge Zn(II)-TTC units into a one-dimensional chain. The specific coordination mode of the auxiliary ligands—whether they act as terminal or bridging units—plays a critical role in determining whether the final structure is a discrete molecule or an extended coordination polymer.

Electrochemical Behavior of Trithiocyanuric Acid-Metal Complexes

The electrochemical properties of trithiocyanuric acid and its metal complexes have been investigated, primarily using cyclic voltammetry (CV). These studies provide insight into the redox processes involving both the ligand and the coordinated metal center. The CV of trithiocyanuric acid itself shows a complex electrochemical behavior with multiple oxidation peaks.

Table 2: Selected Electrochemical Data for a Trinuclear Ni(II)-TTC Complex

| Complex | Redox Process | Potential (V) |

|---|---|---|

| [Ni₃(abb)₃(H₂O)₃(µ-ttc)]³⁺ | Ni(II) → Ni(III) | Epa ≈ -0.2 |

| [Ni₃(abb)₃(H₂O)₃(µ-ttc)]³⁺ | Ni(III) → Ni(II) | Epc ≈ -0.3 |

This research demonstrates that the electrochemical behavior of the metal-TTC complexes is a combination of the properties of the individual components, modulated by the structure of the final coordinated assembly.

Self-Assembly of Multinuclear Metal Complexes in Aqueous Solution

The trithiocyanurate anion (ttc³⁻), derived from trithiocyanuric acid trisodium salt, is a versatile building block in coordination chemistry, capable of facilitating the self-assembly of intricate multinuclear metal complexes in aqueous solutions. Its trifunctional nature, with multiple nitrogen and sulfur donor atoms, allows it to act as a bridging ligand, connecting multiple metal centers to form discrete, well-defined supramolecular structures. This self-assembly process is driven by the coordination preferences of the metal ions and the geometric disposition of the donor atoms within the trithiocyanurate core.

Research has demonstrated the formation of several such trinuclear species. For instance, a trinuclear manganese(II) complex, Mn₃(phen)₆(ttc)₃, has been synthesized and characterized. nih.gov In this structure, three manganese centers are bridged by a single trithiocyanurate(3-) anion. nih.gov Similarly, trinuclear ruthenium(II) complexes with the general formula {Ru(L)₂}₃(ttc)₃ have been prepared, where 'L' represents bidentate ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. nih.gov In these complexes, the trithiocyanurate ligand connects the three Ru(II) centers through its chelating S,N donor sets. nih.gov

The self-assembly of trinuclear complexes is not limited to manganese and ruthenium. Copper(II) and nickel(II) also readily form such structures. A mixed-ligand trinuclear copper(II) complex, Cu₃(pmdien)₃(μ-ttc)₃, has been prepared where three copper atoms are connected by trithiocyanurate bridges. researchgate.net In this complex, each copper atom is in a deformed trigonal bipyramidal arrangement, coordinated by the S,N atoms of the ttc³⁻ and three nitrogen atoms from the ancillary pmdien ligand. researchgate.net Furthermore, a series of trinuclear nickel(II) complexes, including Ni₃(pmdien)₃(μ-ttc)₃, have been reported, showcasing the versatility of this self-assembly system. nih.gov

Beyond trinuclear species, the trithiocyanurate ligand has been implicated in the formation of even more complex structures, such as hexanuclear gold(I) and copper(I) clusters, highlighting its potential for constructing higher-order supramolecular architectures. nih.gov The formation of these multinuclear complexes is a testament to the rich coordination chemistry of the trithiocyanurate anion and its utility in the bottom-up construction of complex molecular systems in aqueous environments.

Table 1: Examples of Self-Assembled Multinuclear Metal Complexes with Trithiocyanurate

| Complex Formula | Metal Ion | Nuclearity | Ancillary Ligand(s) | Reference |

|---|---|---|---|---|

| Mn₃(phen)₆(ttc)₃ | Manganese(II) | Trinuclear | 1,10-phenanthroline (phen) | nih.gov |

| {Ru(L)₂}₃(ttc)₃ | Ruthenium(II) | Trinuclear | L = 2,2'-bipyridine or 1,10-phenanthroline | nih.gov |

| Cu₃(pmdien)₃(μ-ttc)₃ | Copper(II) | Trinuclear | N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) | researchgate.net |

| Ni₃(pmdien)₃(μ-ttc)₃ | Nickel(II) | Trinuclear | N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) | nih.gov |

| Ni₃(abb)₃(H₂O)₃(μ-ttc)₃ | Nickel(II) | Trinuclear | 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) | nih.gov |

| Ni₃(tebb)₃(H₂O)₃(μ-ttc)₃·H₂O | Nickel(II) | Trinuclear | 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole (tebb) | nih.gov |

Supramolecular Chemistry and Engineered Architectures Involving Trithiocyanuric Acid Trisodium Salt Hydrate

Design and Formation of Supramolecular Assemblies

The unique molecular structure of the trithiocyanurate anion allows for the rational design of complex supramolecular systems. Its ability to engage in both coordination and hydrogen bonding interactions is fundamental to the formation of these organized structures.

Trithiocyanuric acid and its salts are effective ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are characterized by extended networks of metal ions or clusters linked by organic molecules.

In one notable example, a dense, insulating MOF, copper(I) chloride trithiocyanurate, was transformed into a semiconducting amorphous MOF. nih.gov This topochemical conversion was achieved by treating single crystals of the initial MOF with an aqueous ammonia solution. nih.gov The resulting material, while losing its crystallinity, retained its monolithic form and exhibited a significant increase in electrical conductivity. nih.gov This transformation highlights the potential for post-synthetic modification of trithiocyanurate-based MOFs to alter their physical properties.

The self-assembly of trithiocyanurate with complementary molecular components can lead to the formation of highly symmetric and aesthetically pleasing supercomplexes. These discrete, cage-like structures are held together by a combination of coordination bonds and non-covalent interactions.

A remarkable instance of such self-assembly is the formation of a cuboctahedral supramolecular capsule from a 4:4 mixture of a tris(Zn(II)-cyclen) complex and trianionic trithiocyanurate in an aqueous solution at neutral pH. cenmed.com The structure of this capsule was confirmed by X-ray crystal structure analysis, revealing a nanoscale truncated tetrahedral cavity within the cuboctahedral framework. cenmed.com The assembly is driven by the formation of Zn(II)-S(-) coordination bonds and hydrogen bonds. cenmed.com

Furthermore, a stable supramolecular trigonal prism has been designed and synthesized through the 3:4 self-assembly of a linear tetrakis(Zn²⁺−cyclen) complex and trianionic trithiocyanurate in aqueous solution. nih.gov The formation and stability of this trigonal prism were confirmed by ¹H NMR titration, potentiometric pH and UV titrations, and mass spectrometry measurements. nih.gov

Encapsulation Phenomena within Supramolecular Capsules

The cavities within self-assembled supramolecular structures, such as the cuboctahedral capsule mentioned above, can host guest molecules. This encapsulation is a key feature of host-guest chemistry and has potential applications in areas such as sensing, catalysis, and drug delivery.

The interior cavity of the cuboctahedral capsule formed by the tris(Zn(II)-cyclen) complex and trithiocyanurate has been shown to encapsulate lipophilic organic molecules of appropriate size and shape. cenmed.com The inclusion of guests such as 1-adamantanecarboxylic acid, 2,4-dinitrophenol, and adamantane was demonstrated by significant upfield shifts in the ¹H NMR signals of the encapsulated molecules. cenmed.com This phenomenon underscores the ability of these trithiocyanurate-based capsules to create a distinct microenvironment capable of binding and shielding guest species from the bulk solution.

| Guest Molecule Encapsulated | Evidence of Encapsulation |

| ([D₄]-2,2,3,3)-3-(trimethylsilyl)propionic acid (TSP) | Remarkable upfield shifts of ¹H NMR signals |

| 1-Adamantanecarboxylic acid | Remarkable upfield shifts of ¹H NMR signals |

| 2,4-Dinitrophenol (2,4-DNP) | Remarkable upfield shifts of ¹H NMR signals |

| Adamantane (ADM) | Remarkable upfield shifts of ¹H NMR signals |

| Tetra-n-propylammonium (TPA) cation | Remarkable upfield shifts of ¹H NMR signals |

| 2,10-Camphorsultam | Induced Cotton effects in circular dichroism spectra |

Table 1: Guest molecules encapsulated within the cuboctahedral supramolecular capsule and the corresponding experimental evidence. cenmed.com

Luminescent Supramolecules and Their Photophysical Properties

The incorporation of emissive metal centers or chromophoric units into supramolecular assemblies containing trithiocyanurate can lead to materials with interesting photophysical properties. These luminescent supramolecules are of interest for applications in sensing, imaging, and light-emitting devices.

An example of this is the creation of luminescent gold(I) supermolecules with trithiocyanuric acid. researchgate.net A complex with the formula [(LAu)(AuPPhMe₂)₂]₂ (where H₃L is trithiocyanuric acid) was synthesized and characterized. researchgate.net X-ray crystallography revealed a two-dimensional structure formed through intermolecular Au(I)···Au(I) interactions. This supramolecular assembly exhibits photoluminescence, demonstrating the utility of trithiocyanuric acid as a bridging ligand for constructing photoactive materials. researchgate.net

Co-crystallization Studies and Crystal Engineering

Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of solid-state materials. Trithiocyanuric acid, with its multiple hydrogen bond donor and acceptor sites, is an excellent co-former for creating multicomponent crystals with a wide range of organic molecules.

Numerous studies have explored the synthesis of multicomponent crystals of trithiocyanuric acid with various N-donor compounds and active pharmaceutical ingredients. cenmed.comnih.gov These studies have demonstrated the formation of diverse supramolecular architectures, including cocrystals, salts, and cocrystals of salts.

The structural analysis of these multicomponent crystals reveals that the interplay of different intermolecular interactions, particularly N—H···N and N—H···S hydrogen bonds, governs the resulting crystal packing. For instance, in cocrystals with imidazole-based drugs like metronidazole, ketoconazole, and miconazole, the N—H···N hydrogen bond is a primary interaction for the formation of acid-base pairs. These pairs are then further organized into unique supramolecular motifs through centrosymmetric N—H···S interactions between the trithiocyanuric acid molecules.

The formation of varied molecular assemblies has also been observed with compounds such as 4,4′-bipyridine, 1,2-bis-(4-pyridyl)ethylene, and 1,7-phenanthroline. cenmed.comnih.gov The ability of trithiocyanuric acid to form variable hydrogen bonding patterns allows for the creation of diverse molecular ensembles. cenmed.comnih.gov In a notable example, trithiocyanuric acid and 4,4′-bipyridyl form hydrogen-bonded co-crystals that create channels capable of accommodating aromatic compounds like benzene, toluene, and p-xylene.

| Co-former | Type of Multicomponent Crystal |

| Metronidazole | Cocrystal |

| Ketoconazole | Salt |

| Miconazole | Cocrystal of a salt |

| 4,4′-bipyridine | Cocrystal |

| 1,2-bis-(4-pyridyl)ethylene | Cocrystal |

| 1,7-phenanthroline | Cocrystal |

Table 2: Examples of co-formers used in the synthesis of multicomponent crystals with trithiocyanuric acid and the resulting type of crystalline molecular form. cenmed.comnih.gov

Impact on Solid-State Molecular Architecture and Properties

The solid-state architecture of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) is fundamentally dictated by the interplay of ionic interactions, coordination with sodium cations, and an extensive network of hydrogen bonds mediated by water molecules of hydration. While detailed crystallographic data for the hydrated trisodium salt is not extensively reported in publicly accessible literature, the structural behavior can be inferred from the known chemistry of the trithiocyanurate anion and related supramolecular assemblies.

The trithiocyanurate anion, the conjugate base of trithiocyanuric acid, serves as a versatile building block in crystal engineering. Its tripodal symmetry and the presence of multiple nitrogen and sulfur atoms make it an excellent ligand for coordinating with metal ions and a potent participant in hydrogen bonding. In the solid state of its trisodium salt, the negatively charged sulfur atoms are expected to form strong ionic bonds with the sodium cations.

Coordination with Sodium Ions: Water molecules can coordinate directly with the sodium cations, satisfying their coordination spheres.

Hydrogen Bonding: An extensive network of hydrogen bonds is likely formed between the water molecules, the nitrogen atoms of the triazine ring, and the sulfur atoms. This network would link the ionic components into a stable three-dimensional structure.

The precise stoichiometry of hydration (the number of water molecules per formula unit) significantly influences the resulting crystal packing and, consequently, the material's physical properties. For instance, a nonahydrate has been identified, indicating a complex and potentially porous hydrogen-bonded network. discofinechem.comnih.gov

Research Findings Summary

Detailed experimental research on the crystal structure of trithiocyanuric acid trisodium salt hydrate is limited. However, studies on the parent trithiocyanuric acid (TTCA) and its co-crystals provide insight into the supramolecular interactions the trithiocyanurate anion can engage in. For example, TTCA is known to form robust hydrogen-bonded networks and coordination complexes. nih.govresearchgate.net In the case of the trisodium salt, the deprotonated thiol groups lead to a charge-separated structure where the electrostatic interactions with sodium ions and the hydrogen-bonding capacity of the hydrate water molecules become the dominant forces in directing the supramolecular assembly.

The properties of the solid-state material are a direct consequence of this architecture. The high density of polar and charged groups contributes to its notable solubility in water. nbinno.com This characteristic is essential for its primary application as a heavy metal precipitant from aqueous solutions. chemicalbook.com

Interactive Data Table: Physicochemical Properties

Below is a summary of the known physicochemical properties of Trithiocyanuric acid trisodium salt and its hydrated form.

| Property | Value | Reference(s) |

| Chemical Formula | C₃N₃Na₃S₃ (anhydrous) | scbt.com |

| C₃N₃Na₃S₃ · xH₂O (hydrate) | aksci.com | |

| Molecular Weight | 243.22 g/mol (anhydrous basis) | scbt.com |

| CAS Number | 17766-26-6 (anhydrous) | chemicalbook.comscbt.comkrackeler.com |

| 188661-09-8 (nonahydrate) | discofinechem.com | |

| Appearance | White or light yellow crystals/powder | [No specific source] |

| Melting Point | 82-84 °C | aksci.comkrackeler.com |

| Solubility in Water | 346.15 g/L at 22°C | nbinno.com |

Applications in Environmental Remediation by Trithiocyanuric Acid Trisodium Salt Hydrate

Heavy Metal Removal from Aqueous Systems

Trithiocyanuric acid trisodium (B8492382) salt is widely employed for the removal of heavy metals from polluted waters and various industrial wastewaters. krackeler.com It is recognized for its effectiveness in treating effluents from a range of industries, including coal-fired power plants, electroplating facilities, battery manufacturers, and the chemical, electronics, and metallurgical sectors. glorywh.comjsh-chem.com The compound demonstrates a good removal effect on most monovalent and divalent heavy metal ions. glorywh.com

The primary mechanism by which trithiocyanuric acid trisodium salt removes heavy metals from aqueous solutions is through chelation and subsequent precipitation. researchgate.net The molecule contains special sulfur groups that can combine with heavy metal ions to form stable, insoluble chelates. jsh-chem.comresearchgate.net This process involves the trithiocyanuric acid trisodium salt strongly chelating with the metal ions, leading to the formation of a flocculent precipitate that can be separated from the water. jsh-chem.com The resulting precipitates are chemically stable, preventing the redissolution of the heavy metals and avoiding secondary pollution problems. jsh-chem.com

Trithiocyanuric acid trisodium salt hydrate (B1144303) exhibits a broad spectrum of efficacy, reacting with a variety of heavy metal ions to form precipitates. jsh-chem.com Its effectiveness has been noted for numerous metals, making it a versatile agent in water treatment applications. glorywh.com Research and applications have demonstrated its ability to form complexes with several specific heavy metal ions. jsh-chem.comnih.gov

Table 1: Documented Selectivity of Trithiocyanuric Acid Trisodium Salt for Various Heavy Metal Ions

| Heavy Metal Ion | Interaction Documented | Source(s) |

|---|---|---|

| Mercury(II) | Yes | jsh-chem.comresearchgate.net |

| Cadmium(II) | Yes | jsh-chem.comcabidigitallibrary.org |

| Lead(II) | Yes | jsh-chem.comcabidigitallibrary.org |

| Zinc(II) | Yes | jsh-chem.comcabidigitallibrary.org |

| Nickel(II) | Yes | jsh-chem.comnih.gov |

| Copper(II) | Yes | jsh-chem.comcabidigitallibrary.org |

| Silver(I) | Yes | - |

| Iron(II) | Yes | nih.gov |

| Iron(III) | - | - |

| Thallium(I) | - | - |

| Chromium(III) | Yes | jsh-chem.com |

Note: While sources confirm interaction with Manganese(II) jsh-chem.comnih.gov and general monovalent and divalent ions glorywh.com, specific studies on Silver(I), Iron(III), and Thallium(I) were not detailed in the reviewed literature.

The application of trithiocyanuric acid trisodium salt is particularly suitable for treating heavy metal ion wastewater across numerous industrial sectors. glorywh.com Its use is established in treating effluents from:

Coal-fired power plants jsh-chem.com

Municipal waste incineration stations glorywh.com

Printed circuit board factories jsh-chem.com

Electroplating plants glorywh.comjsh-chem.com

Mining operations jsh-chem.com

Metal processing and precision machinery manufacturing jsh-chem.com

Automobile production and steel manufacturing jsh-chem.com

Various chemical and petroleum factories glorywh.comjsh-chem.com

The compound is valued for its ability to help industrial facilities meet stringent environmental discharge standards by effectively precipitating a wide spectrum of harmful metal ions from their wastewater. jsh-chem.com

An important application of trithiocyanuric acid and its trisodium salt is the removal of residual palladium from reaction mixtures during the production of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Palladium is a common catalyst in organic synthesis, but its presence in the final product is strictly regulated. nih.govresearchgate.net TMT has proven to be a highly effective treatment for scavenging these residual palladium impurities. researchgate.net

Table 2: Efficacy of Trithiocyanuric Acid Trisodium Salt in Removing Residual Palladium

| Initial Palladium Level (ppm) | Final Palladium Level (ppm) | Context | Source(s) |

|---|---|---|---|

| 600 - 650 | 20 - 60 | In an isolated indole intermediate | researchgate.net |

| 310 | 0.07 | From an organic solution containing active pharmaceutical ingredients | researchgate.net |

Chemical Immobilization in Contaminated Soils

Beyond aqueous systems, trithiocyanuric acid trisodium salt is also utilized for the remediation of heavy metal-contaminated soil and the solidification or stabilization of heavy metal ions in materials like fly ash. glorywh.com This process, known as chemical immobilization, reduces the bioavailability and mobility of heavy metals in the soil, thereby mitigating their toxicity and potential for uptake by plants or leaching into groundwater. cabidigitallibrary.orgresearchgate.net

Research has demonstrated the feasibility of using TMT to immobilize multiple heavy metal contaminants in soil simultaneously. cabidigitallibrary.orgresearchgate.net This is crucial for sites contaminated by various metals from industrial activities like smelting. researchgate.netresearchgate.net

One study investigated the simultaneous immobilization of lead, cadmium, and arsenic in a smelter-contaminated soil using TMT in conjunction with ferric sulfate. researchgate.net The addition of ferric sulfate was found to enhance the immobilization efficiencies for all three contaminants. researchgate.net

Another pot experiment study on tobacco-planting soils showed that TMT could effectively and simultaneously reduce the bioavailability of copper, zinc, arsenic, cadmium, and lead. cabidigitallibrary.org

Table 3: Reduction in Bioavailability of Multiple Heavy Metals in Soil Using TMT

| Heavy Metal | Immobilization Efficiency / Reduction in Bioavailability (%) | Source(s) |

|---|---|---|

| Copper (Cu) | 73.1 | cabidigitallibrary.org |

| Zinc (Zn) | 63.2 | cabidigitallibrary.org |

| Arsenic (As) | 48.0 | cabidigitallibrary.org |

| Cadmium (Cd) | 68.9 | cabidigitallibrary.org |

| Lead (Pb) | 57.2 | cabidigitallibrary.org |

Role of Trithiocyanuric Acid Trisodium Salt Hydrate as Soil Amendments

This compound (TMT) serves as an effective chemical amendment for the immobilization of heavy metals in contaminated soils. Its application reduces the bioavailability of various heavy metals, thereby mitigating their toxic effects on plants and preventing their entry into the food chain. Research has demonstrated the efficacy of TMT in treating soils contaminated with lead (Pb), cadmium (Cd), and arsenic (As). researchgate.net

The mechanism of immobilization involves the precipitation of heavy metals into highly stable and virtually insoluble metal-TMT compounds. windows.net This process significantly lowers the concentration of mobile heavy metals in the soil. For instance, the application of TMT to smelter-contaminated soil has been shown to effectively immobilize Pb and Cd. researchgate.net The immobilization efficiency can be further enhanced by the addition of ferric sulfate, which can increase the immobilization rates of Pb, Cd, and As by up to 55%. researchgate.net

Studies have identified optimal conditions for the application of TMT as a soil amendment. These include a TMT dosage of 0.02 to 0.06 L kg⁻¹, a ferric sulfate dosage of 48.0 to 80.0 g kg⁻¹, a field capacity percentage of 60 to 80%, and a soil pH range of 5.7 to 6.5. researchgate.net Under these conditions, the extractable concentrations of Pb, Cd, and As in treated soils have been shown to meet the environmental quality standards for soils in China (GB 15618-1995). researchgate.net

The effectiveness of TMT in reducing heavy metal uptake by plants has also been documented. In one study, the application of TMT to contaminated soil significantly reduced the bioavailability of copper (Cu), zinc (Zn), As, Cd, and Pb by up to 73.1%, 63.2%, 48.0%, 68.9%, and 57.2%, respectively. researchgate.net This reduction in bioavailability directly correlated with decreased heavy metal content in all parts of tobacco plants grown in the treated soil. researchgate.net

The following table summarizes the reduction in bioavailability of various heavy metals in soil treated with an optimal TMT dosage:

| Heavy Metal | Reduction in Bioavailability (%) |

| Copper (Cu) | 73.1 |

| Zinc (Zn) | 63.2 |

| Arsenic (As) | 48.0 |

| Cadmium (Cd) | 68.9 |

| Lead (Pb) | 57.2 |

Data sourced from a study on the application of TMT in contaminated soils. researchgate.net

Stability and Leaching Properties of Metal-Trithiocyanurate Precipitates

A critical aspect of in-situ remediation of contaminated soils is the long-term stability of the immobilized contaminants. Metal-trithiocyanurate precipitates, formed upon the application of TMT to heavy metal-contaminated soil, exhibit high stability and low solubility, which are crucial for effective, long-term remediation. windows.net

These precipitates are characterized as highly stable and virtually insoluble compounds. windows.net The strong bonding between the trithiocyanuric acid molecule and heavy metal ions results in a durable matrix that is resistant to environmental degradation. This stability ensures that the heavy metals are effectively locked within the soil, preventing their release into the surrounding environment. The sludge containing these precipitates is often suitable for disposal in non-hazardous landfills. nmfrc.org

Laboratory studies have confirmed the low leaching potential of metal-TMT compounds. For example, Toxic Characteristic Leaching Procedure (TCLP) tests conducted on sludge containing mercury, lead, and cadmium that were precipitated with TMT demonstrated that the leaching levels were well within regulatory limits. nmfrc.org Furthermore, no decomposition products were detected in the leached solid residues of cadmium, lead, and zinc TMT precipitates, indicating their stability. researchgate.net

The thermal stability of these precipitates is another significant advantage. Heavy metal-TMT compounds are thermally stable up to 250 °C, which prevents the release of heavy metals even at elevated temperatures that might occur during subsequent soil treatment processes or in certain environmental scenarios. qyresearch.inwindows.net This high thermal stability allows for processes like spray-drying of the treated material without the risk of heavy metal volatilization. windows.net

However, it is important to note that the stability of some metal-TMT precipitates can be influenced by environmental conditions. For instance, some laboratory-synthesized mercury-TMT compounds have shown instability in both water and air, potentially releasing significant amounts of mercury into leachates. researchgate.net This highlights the need for careful consideration of the specific heavy metals present and the prevailing environmental conditions when using TMT for soil remediation.

The following table presents TCLP test results for sludge containing heavy metals precipitated with TMT, demonstrating the stability of the precipitates.

| Metal | TCLP Limit (mg/L) | TMT-Metal Sludge Leachate (mg/L) |

| Mercury | 0.2 | <0.0002 |

| Lead | 5.0 | 0.01 |

| Cadmium | 1.0 | 0.004 |

Data sourced from a study on the characteristics of TMT and TMT metal precipitates. nmfrc.org

Integration with Geopolymer-Based Stabilization Strategies for Heavy Metals

The integration of this compound with geopolymer-based stabilization techniques presents a synergistic approach to the remediation of heavy metal-contaminated soils. Geopolymers are inorganic, cement-like materials that can effectively immobilize hazardous wastes through physical encapsulation and chemical bonding within their three-dimensional aluminosilicate network. mdpi.comresearchgate.net The addition of chemical stabilizing agents like TMT can significantly enhance the efficacy of this process. nih.govdntb.gov.ua

The primary role of geopolymers in soil stabilization is to create a robust and impermeable matrix that physically entraps heavy metal contaminants, thereby reducing their mobility and leachability. mdpi.comresearchgate.net The highly alkaline environment during geopolymer synthesis also promotes the precipitation of heavy metals as insoluble hydroxides. mdpi.com

When TMT is incorporated into the geopolymer matrix, it introduces an additional chemical immobilization mechanism. TMT reacts with heavy metal ions to form highly stable and insoluble metal-trithiocyanurate precipitates. windows.net This chemical precipitation complements the physical encapsulation provided by the geopolymer, resulting in a more effective and durable stabilization of the contaminants. nih.gov

The introduction of chemical stabilizing agents such as TMT has been shown to significantly improve the encapsulation efficacy of geopolymers by promoting targeted reactions and the formation of stable metal complexes. nih.govdntb.gov.ua This combined approach leads to a reduction in the leachability and environmental impact of heavy metals like lead, cadmium, and chromium. nih.gov

The mechanisms by which geopolymers and TMT work together to immobilize heavy metals can be summarized as:

Physical Encapsulation: The geopolymer matrix physically surrounds and isolates the heavy metal contaminants. mdpi.comresearchgate.net

Chemical Precipitation: TMT reacts with heavy metals to form stable, insoluble precipitates within the geopolymer structure. windows.netnih.gov

Ion Exchange and Adsorption: The geopolymer structure itself can adsorb and exchange cations, further binding heavy metals within the matrix. mdpi.com

Hydroxide Precipitation: The alkaline conditions of geopolymerization facilitate the precipitation of heavy metals as hydroxides. mdpi.com

This multi-faceted approach ensures a high degree of immobilization, making the combined use of TMT and geopolymers a promising strategy for the long-term remediation of heavy metal-contaminated soils.

Comparative Efficacy and Advantages over Other Heavy Metal Scavengers

This compound offers several advantages over other heavy metal scavengers used in environmental remediation, particularly in the context of soil treatment. Its efficacy, stability of the resulting precipitates, and favorable environmental profile make it a competitive alternative to other chemical treatment methods.

One of the key advantages of TMT is its effectiveness over a wide pH range, in both acidic and alkaline conditions. windows.net This is a significant benefit compared to traditional hydroxide precipitation, which is highly pH-dependent and can be inhibited by the presence of complexing agents that keep metals in a dissolved state. windows.net TMT can effectively precipitate heavy metals even in the presence of such complexing agents. windows.net

In comparison to other sulfur-based precipitating agents like sodium sulfide and dithiocarbamates, TMT exhibits a more favorable toxicological and ecological profile. windows.net This is a crucial consideration for in-situ soil remediation to avoid introducing secondary pollutants. The metal-TMT precipitates are also noted for their high chemical and thermal stability, which is essential for long-term immobilization. nmfrc.org

When compared to chelating agents like ethylenediaminetetraacetic acid (EDTA), which are often used for soil washing to extract heavy metals, TMT's mechanism is fundamentally different. While EDTA forms soluble complexes to remove metals from the soil, TMT forms insoluble precipitates to immobilize them in-situ. semanticscholar.orgscirp.org For applications where the goal is stabilization rather than removal, TMT is the more appropriate choice. Furthermore, EDTA has been criticized for its low biodegradability and its potential to mobilize essential soil nutrients along with toxic metals. mdpi.comnih.gov

The following table provides a comparative overview of TMT and other heavy metal scavengers:

| Feature | Trithiocyanuric Acid Trisodium Salt (TMT) | Hydroxide Precipitation | Other Sulfide Precipitants (e.g., Na₂S) | Chelating Agents (e.g., EDTA) |

| Mechanism | Precipitation of insoluble metal salts | Precipitation of metal hydroxides | Precipitation of metal sulfides | Formation of soluble metal complexes |

| Effective pH Range | Wide (acidic and alkaline) | Narrow, typically alkaline | Varies | Varies, often acidic to neutral |

| Effectiveness with Complexing Agents | High | Low | Moderate | High |

| Precipitate Stability | High chemical and thermal stability | Variable | Moderate | Not applicable (forms soluble complexes) |

| Toxicity Profile | Favorable | Generally low | Can be toxic (e.g., H₂S gas) | Can have ecotoxicological concerns |

| Primary Application | Immobilization | Immobilization | Immobilization | Extraction/Removal |

This comparative analysis highlights the specific advantages of TMT as a heavy metal scavenger for soil remediation, particularly its versatility, the stability of its precipitates, and its favorable environmental characteristics.

Advanced Materials Science Applications of Trithiocyanuric Acid Trisodium Salt Hydrate

Synthesis of Magnetic Porous Organic Polymers

Trithiocyanuric acid and its sodium salts serve as key monomers in the green and mild fabrication of magnetic porous organic polymers (MPOPs). alkalisci.comsigmaaldrich.comchemicalbook.com A novel magnetic porous organic polymer adsorbent can be synthesized through a redox reaction in an aqueous phase, where trithiocyanuric acid (TA) and its sodium salts act as reductive monomers and iodine serves as an oxidant. alkalisci.comsigmaaldrich.comchemicalbook.com This method is environmentally friendly as it does not require the use of harmful organic solvents, and the byproduct, sodium iodide, is generally considered non-toxic. alkalisci.comsigmaaldrich.com

The resulting magnetic poly(trithiocyanuric acid) polymers (MPTAPs) exhibit several desirable properties, including high porosity, large surface areas, and an abundance of sulfhydryl groups. alkalisci.comsigmaaldrich.com These characteristics, combined with their magnetic nature which allows for easy separation, make them excellent candidates for various applications, such as the rapid and selective separation of heavy metal ions like mercury(II) from aqueous samples. alkalisci.comsigmaaldrich.comchemicalbook.com The synthesis process is both cost-effective and straightforward, highlighting its potential for large-scale applications. sigmaaldrich.com

Table 1: Properties of Magnetic Poly(trithiocyanuric acid) Polymers (MPTAPs)

| Property | Description | Reference |

| Synthesis Method | Green and mild redox reaction in aqueous phase | alkalisci.com, sigmaaldrich.com, chemicalbook.com |

| Monomers | Trithiocyanuric acid (TA) and its sodium salts | alkalisci.com, sigmaaldrich.com, chemicalbook.com |

| Key Features | Highly porous, large surface area, rich in sulfhydryl groups, magnetic | alkalisci.com, sigmaaldrich.com |

| Adsorption Capacity | High affinity for Hg2+ with a large adsorption capacity (211 mg g−1) | alkalisci.com |

| Adsorption Kinetics | Rapid (e.g., 10 minutes for Hg2+) | alkalisci.com |

| Reusability | Can be reused for up to 10 cycles | alkalisci.com |

Utilization as a Crosslinking Agent in Polymer Science

The scientific literature reviewed does not provide specific examples or detailed research on the utilization of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) as a crosslinking agent for modifying the properties of other pre-existing polymers. While the thiol groups present in the molecule could theoretically participate in crosslinking reactions, this application is not a prominent area of study in the available research.

Precursors for Photocatalytic Carbon Nitride Nanostructures

Trithiocyanuric acid is a valuable precursor for the synthesis of sulfur-doped graphitic carbon nitride (g-C3N4), a promising metal-free and visible-light-responsive photocatalyst. glpbio.com The thermal polymerization of supramolecular aggregates formed between trithiocyanuric acid and melamine leads to the creation of sulfur-doped carbon nitride microrods. glpbio.com The sulfur incorporated into the carbon nitride structure plays a crucial role in modifying the material's electronic properties and enhancing its photocatalytic activity. glpbio.com

By controlling the pyrolysis temperature during the synthesis, it is possible to tune the condensation degree, morphology, and, consequently, the photocatalytic performance of the resulting carbon nitride nanostructures. glpbio.com This approach allows for the tailoring of the material's properties to optimize its efficiency in applications such as the degradation of organic pollutants and the reduction of heavy metals like Cr(VI). glpbio.com

Enhancement of Photocatalytic Activity in Heterojunction Structures

To further improve the efficiency of g-C3N4-based photocatalysts, they are often incorporated into heterojunction structures. These structures, formed by combining two different semiconductor materials, are designed to enhance the separation and transfer of photogenerated charge carriers, which is a critical factor in photocatalysis. sigmaaldrich.comscbt.comsigmaaldrich.com While trithiocyanuric acid trisodium salt hydrate is used to create sulfur-doped g-C3N4, this material can then be combined with other semiconductors to form these effective heterojunctions. glpbio.com

The formation of a heterojunction creates a built-in electric field at the interface of the two materials, which facilitates the separation of electrons and holes, reducing their recombination rate and thereby increasing the quantum efficiency of the photocatalytic process. sigmaaldrich.commdpi.com The S-doping, originating from the trithiocyanuric acid precursor, can adjust the band structure of the g-C3N4, making it more favorable for creating efficient heterojunctions with other materials for enhanced visible-light absorption and charge separation. glpbio.comkrackeler.com

Modulation of Physicochemical Properties for Green Hydrogen Production

The unique physicochemical properties of sulfur-doped carbon nitride derived from trithiocyanuric acid make it a highly effective photocatalyst for green hydrogen production from water splitting under visible light. krackeler.comnbinno.com Sulfur doping modulates the band structure of the carbon nitride, which enhances light absorption and suppresses the recombination of charge carriers, leading to a significant improvement in the photoactivity for hydrogen evolution. krackeler.comscbt.com

Research has shown that sulfur-modified g-C3N4 photocatalysts can achieve high hydrogen production rates. krackeler.comnbinno.com For instance, a sulfur-modified CN photocatalyst demonstrated a hydrogen production level of 1221.47 μmol h⁻¹g⁻¹. nbinno.com This enhanced performance is attributed to the synergistic effect of the sulfur doping, which improves charge carrier mobility and separation, and the potential for further modification with functional groups like cyano groups to extend the light absorption range. krackeler.comnbinno.com These materials also exhibit excellent recyclability and stability, making them promising for sustainable energy applications. nbinno.com

Table 2: Performance of Sulfur-Doped Carbon Nitride in Photocatalysis

| Application | Key Findings | Reference |

| Organic Pollutant Degradation | Rhodamine B removal efficiency reaching 97.3% | nbinno.com |

| Green Hydrogen Production | H2 production level of 1221.47 μmol h⁻¹g⁻¹ | nbinno.com |

| Stability | Excellent recyclability and stability in both H2 production and pollutant degradation | nbinno.com |

Development of Luminescent Materials

Trithiocyanuric acid (TTCA) has been identified as a promising candidate for the development of novel luminescent materials, particularly those exhibiting piezoluminescence—the emission of light under mechanical pressure. This phenomenon opens up possibilities for applications in pressure sensors and switches. The inherent structure of TTCA, which consists of layered molecular sheets, is key to its luminescent properties.

Investigation of the Piezoluminescence Phenomenon and Structural Tuning

The piezoluminescence of trithiocyanuric acid is a direct result of pressure-induced structural changes. As an essential thermodynamic variable, pressure can be utilized to precisely control the molecular structure by modulating the noncovalent interactions within the crystal. During compression, the layered TTCA undergoes molecular distortion and a relative slippage between the interlayers.

These structural variations have a profound influence on the luminescence properties of TTCA. Piezoluminescence is observed at pressures above approximately 4 GPa, which is accompanied by a calculated shifting of the valence-band top. High-pressure investigations provide deeper insights into the structure-property relationships of molecular crystals and offer new strategies for fabricating functionalized architectures with unique luminescent properties. This pressure-induced photoluminescence confirms that applying high pressure is a viable method for functionalizing molecular crystals and introducing new properties into nonluminous materials.

Table 3: Piezoluminescence of Trithiocyanuric Acid (TTCA)

| Parameter | Observation | Reference |

| Phenomenon | Piezoluminescence (pressure-induced light emission) | ,, |

| Pressure Threshold | Observed above ~4 GPa | , |

| Structural Changes | Molecular distortion, relative slippage between interlayers, anisotropic shrinkage of intralayer rings | ,, |

| Electronic Structure Change | Shifting of the valence-band top | ,, |

| Potential Applications | Pressure sensors, pressure switches, design of new luminescent materials | , |

Potential Applications in Pressure Sensors and Switches

Currently, there is a lack of publicly available scientific literature or research detailing the specific application of this compound in the development of pressure sensors and switches. While research into novel materials for pressure-sensing technologies is a dynamic field, investigations into the piezoresistive or piezoelectric properties of this particular compound have not been reported in the reviewed sources. Therefore, its potential in this application remains speculative and underexplored.

Role in Materials for Optical Electronics and Light Emitting Diodes

While direct applications of this compound in optical electronics and light-emitting diodes (LEDs) are not extensively documented, the broader class of triazine-based materials is the subject of significant research and development in this area. The inherent electronic properties of the triazine core structure suggest potential avenues for the application of its derivatives, including the trisodium salt hydrate.

The 1,3,5-triazine (B166579) ring is an electron-deficient system, which imparts favorable electron-accepting and electron-transporting properties to its derivatives. acs.orgresearching.cn This characteristic is highly desirable for materials used in the electron transport layer (ETL) of organic light-emitting diodes (OLEDs), facilitating the efficient injection and movement of electrons. acs.orgresearching.cn Research has demonstrated that various triazine-based compounds can function effectively as host materials for phosphorescent emitters in OLEDs and as electron transport materials. acs.orgresearching.cn

Furthermore, the functionalization of the triazine core allows for the tuning of its electronic and optical properties. The presence of thiol groups, as in trithiocyanuric acid, introduces the possibility of coordination with metal ions. Such metal complexes can exhibit unique photophysical properties, including luminescence, which are central to the functioning of light-emitting devices. While specific studies on the luminescent properties of metal complexes derived from trithiocyanuric acid trisodium salt are not detailed in the available literature, this remains a plausible area for future investigation.

The versatility of triazine chemistry has led to the development of a wide range of materials for OLEDs, including thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in next-generation displays. mdpi.comrsc.org Star-shaped molecules and polymers based on a triazine core have also been explored for their applications in photo- and electroluminescent materials. rsc.org

The table below summarizes the roles of various triazine-based materials in OLEDs, illustrating the potential functionalities that derivatives of trithiocyanuric acid could theoretically be engineered to possess.

| Role in OLED | Triazine Derivative Type | Key Properties & Function |

| Host Material | Donor-substituted s-triazines | High glass-transition temperatures and suitable triplet energies for hosting blue phosphorescent emitters. acs.org |

| Electron Transport Material | Anthracene- and phenylene-linked triazines | Good electron mobility, contributing to the stability and efficiency of phosphorescent OLEDs. researching.cn |

| TADF Emitter | Triazine-acceptor molecules with donor moieties | Exhibit thermally activated delayed fluorescence, leading to high external quantum efficiencies in green and blue OLEDs. mdpi.comrsc.org |

| Component for Photo- and Electroluminescent Materials | Star-shaped aryl(hetaryl) and arylvinyl derivatives | Possess tunable photoluminescence and can be used in fluorescent sensors and other optical applications. rsc.org |

Theoretical and Computational Chemistry Investigations of Trithiocyanuric Acid Trisodium Salt Hydrate

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the geometry and vibrational properties of the trithiocyanuric acid (TTCA) molecule and its anionic form, the trithiocyanurate ion (ttc³⁻), which is the core component of the hydrated trisodium (B8492382) salt.

Theoretical studies have confirmed that in the solid state, the thione tautomer of TTCA is the most stable form. This is characterized by three C=S double bonds and N-H single bonds within the triazine ring. Upon deprotonation to form the trithiocyanurate anion, the molecule undergoes significant changes in its geometry and electronic structure. Computational models of the ttc³⁻ anion show a highly symmetric, planar structure with D3h symmetry. The negative charge is delocalized across the ring and the sulfur atoms.

DFT calculations have also been employed to predict the vibrational spectra (FT-IR and Raman) of TTCA and its anionic form. researchgate.net These theoretical predictions have been crucial for assigning the experimentally observed vibrational bands. For the trithiocyanurate anion, the calculations show characteristic shifts in the vibrational frequencies of the C-S and C-N bonds compared to the neutral acid, which are indicative of the changes in bond order upon deprotonation. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for Trithiocyanurate Anion (ttc³⁻) Note: The following is a representative table based on typical DFT calculation results for similar systems and may not reflect specific experimental values for the trisodium salt hydrate (B1144303).

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-S) symmetric stretch | ~630 | Stretching of the carbon-sulfur bonds |

| Ring deformation | ~880 | In-plane deformation of the triazine ring |

| ν(C-N) symmetric stretch | ~1250 | Stretching of the carbon-nitrogen bonds in the ring |

Electronic Structure and Reactivity Studies

The electronic properties of the trithiocyanuric acid ring system have been a subject of theoretical investigation, revealing insights into its reactivity. Analysis of the electron density distribution in the parent TTCA molecule, often through methods like Quantum Theory of Atoms in Molecules (QTAIM), has been performed. rsc.org These studies, conducted on co-crystals of TTCA, show that the distribution of electron density is key to understanding the types and strengths of intermolecular interactions it forms. rsc.org

For the trithiocyanurate anion, the delocalization of the three negative charges results in a significant increase in electron density on the sulfur and nitrogen atoms. This enhanced electron density makes the anion a potent nucleophile and a strong ligand for metal ions. The distribution is generally even, contributing to the anion's high symmetry.

Computational studies on trithiocyanuric acid have revealed an interesting electronic feature: the center of the triazine ring possesses a significant electron deficiency. rsc.org This characteristic imparts a Lewis acidic nature to the ring itself. rsc.org This means the ring can act as an acceptor for electron-donating species. rsc.org

This Lewis acidity is demonstrated in co-crystals where electron-donating groups, such as the oxygen atom of a pyridine (B92270) N-oxide molecule, form stabilizing interactions with the center of the TTCA ring. rsc.org While the presence of three sodium ions and water molecules in the hydrated salt would influence this property, the intrinsic electron-deficient nature of the triazine ring is a fundamental characteristic that likely still plays a role in its solid-state packing and interactions.

Simulation and Analysis of Intermolecular Interactions

The crystal architecture of trithiocyanuric acid derivatives is heavily influenced by a variety of noncovalent interactions. Computational methods are essential for quantifying and characterizing these weak forces.

In the context of trithiocyanuric acid co-crystals, theoretical DFT studies have been used to analyze the energy and electron density distribution of various intermolecular interactions. rsc.org The most prominent of these are the strong N–H⋯S hydrogen bonds, which are a recurring motif in the crystal structures of TTCA. rsc.org

Beyond conventional hydrogen bonds, the sulfur atoms of the trithiocyanuric acid ring are capable of participating in other significant noncovalent interactions, namely halogen bonds (involving interactions with halogen atoms) and chalcogen bonds (where the sulfur atom acts as the electrophilic chalcogen donor). rsc.org Quantum chemical calculations have been used to characterize the strength and geometry of these interactions, highlighting the versatile role of the sulfur atoms in directing crystal packing. rsc.org In the hydrated trisodium salt, while the N-H donors are absent, the sulfur atoms of the trithiocyanurate anion can still act as acceptors for hydrogen bonds from water molecules, and potentially as participants in other noncovalent interactions.

Table 2: Types of Noncovalent Interactions Investigated in Trithiocyanuric Acid Systems

| Interaction Type | Donor | Acceptor | Typical Computational Method |

|---|---|---|---|

| Hydrogen Bond | N-H (in acid) | S=C (in acid/anion) | DFT, QTAIM |

| Halogen Bond | Halogenated Molecule | S=C (in acid/anion) | DFT, MEP analysis |

| Chalcogen Bond | S=C (in acid) | Electron-rich atom | DFT, MEP analysis |

Computational studies on other systems have shown that applying pressure typically leads to a shortening and strengthening of these noncovalent bonds, up to a certain point. This compression can lead to significant changes in the electronic structure and physical properties of the material. Given the importance of intermolecular interactions in the crystal packing of trithiocyanurate salts, it can be hypothesized that high-pressure conditions would significantly alter the crystal structure of the hydrated trisodium salt, potentially leading to phase transitions and changes in its properties. Further computational and experimental work would be needed to explore this.

Prediction of Tautomeric Forms and Energetic Stability